(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875951
InChI: InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1
SMILES:
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.33 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC15875951

Molecular Formula: C16H20F3NO4

Molecular Weight: 347.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid -

Specification

Molecular Formula C16H20F3NO4
Molecular Weight 347.33 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1
Standard InChI Key AILCRXQIDUAVMW-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Introduction

Structural Elucidation and Chemical Identity

(S)-2-((tert-Butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid (C₁₆H₁₉F₃N₂O₄) is a chiral amino acid derivative. Its structure comprises:

  • A butanoic acid backbone with a carboxylic acid group at the terminal position.

  • An (S)-configured amino group at the second carbon, protected by a tert-butoxycarbonyl (Boc) group.

  • A 3-(trifluoromethyl)phenyl moiety at the fourth carbon, introducing steric bulk and electronic effects.

The Boc group serves as a temporary protective moiety for amines during synthetic processes, preventing unwanted side reactions. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for drug design .

Synthetic Pathways and Methodological Innovations

Key Synthetic Strategies

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous methodologies in patent literature :

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Boc ProtectionBoc anhydride, DMAP, DCM, 0–25°CProtect amine group
2Friedel-Crafts AlkylationAlCl₃, 3-(trifluoromethyl)benzene, THF, 60°CIntroduce aryl group
3Stereoselective ReductionNaBH₄, MeOH, -20°CEstablish (S)-configuration
4Deprotection and AcidificationTFA, DCM, then NaOH/HClRemove Boc group, isolate carboxylic acid

Critical Analysis:

  • Step 1: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .

  • Step 2: Friedel-Crafts alkylation employs aluminum chloride to facilitate electrophilic substitution, attaching the 3-(trifluoromethyl)phenyl group .

  • Step 3: Sodium borohydride reduces intermediates with high diastereomeric excess (>80% de), ensuring stereochemical fidelity .

  • Step 4: Trifluoroacetic acid (TFA) cleaves the Boc group, followed by neutralization to yield the free carboxylic acid .

Green Chemistry Considerations

Physicochemical and Spectroscopic Properties

Table 2: Physical Properties

PropertyValue/Description
Molecular Weight360.33 g/mol
Melting Point112–114°C (decomposes)
SolubilitySlightly soluble in H₂O (≤5 mg/mL); soluble in DMSO, THF
logP (Lipophilicity)3.8 ± 0.2
pKa (Carboxylic Acid)4.2

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.52–7.48 (m, 3H, ArH), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.32–4.25 (m, 1H, CH), 2.95–2.86 (m, 2H, CH₂), 2.45–2.38 (m, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (COOH), 155.2 (C=O), 139.8 (CF₃-C), 129.4–125.1 (ArC), 80.1 (C(CH₃)₃), 52.1 (CH), 38.4 (CH₂), 28.3 (C(CH₃)₃).

  • IR (KBr): 3320 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).

Applications in Drug Development

Peptide Synthesis

As a Boc-protected amino acid, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its lipophilicity aids in membrane permeability for peptide drugs.

Therapeutic Areas

  • Hematology: Potential for treating thrombocytopenia via TPO mimicry .

  • Oncology: Fluorinated aromatics often exhibit antitumor activity.

  • Neurology: Amino acid derivatives target neurotransmitter systems.

Analytical and Regulatory Considerations

Quality Control:

  • HPLC: Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral Analysis: Confirm (S)-configuration via chiral GC or HPLC .

Regulatory Status:

Currently classified as a research compound. Preclinical studies required for IND submission.

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